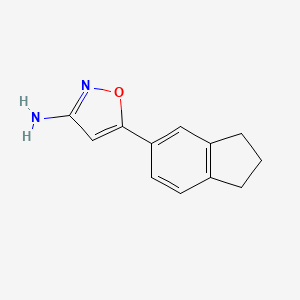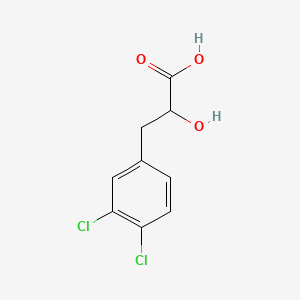
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding difluoromethylated products or reduction to yield difluoromethyl alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene precursors, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include difluoromethylated aromatic compounds, difluoromethyl alcohols, and other substituted derivatives .
Applications De Recherche Scientifique
2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the formation of covalent bonds. The difluoromethyl group enhances the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity . This interaction is facilitated by the unique electronic properties of the difluoromethyl group, which can mimic the behavior of other functional groups such as hydroxyl or thiol groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated boronic esters and difluoromethylated aromatic compounds. Examples are:
- 2-(4-(Trifluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-(Difluoromethyl)-3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
What sets 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its specific combination of difluoromethyl and difluorophenyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .
Propriétés
Formule moléculaire |
C13H15BF4O2 |
|---|---|
Poids moléculaire |
290.06 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)-3,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6,11H,1-4H3 |
Clé InChI |
WDGLDTFVLZDMDU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


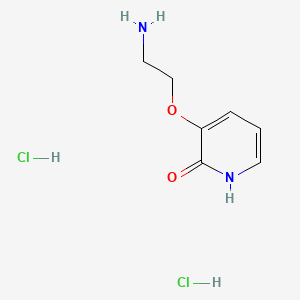

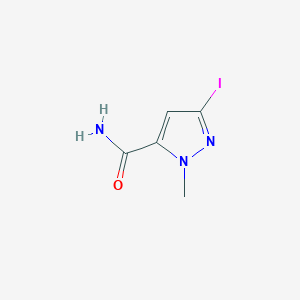
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
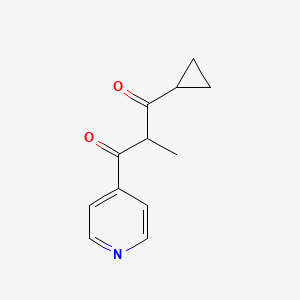
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
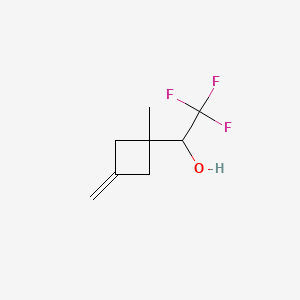
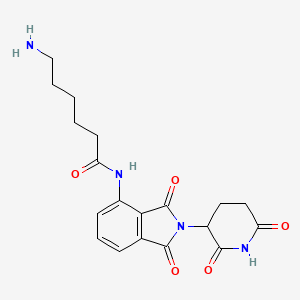
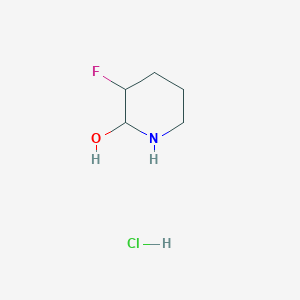
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
